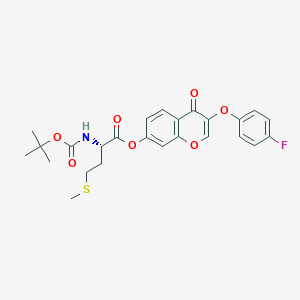
C14H19BrClN5O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C14H19BrClN5O4 est une molécule organique complexe qui contient des atomes de brome, de chlore, d'azote, d'oxygène, de carbone et d'hydrogène. Ce composé est d'un intérêt significatif dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C14H19BrClN5O4 implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. La voie de synthèse peut commencer par la préparation d'une structure de base, suivie de l'introduction de brome, de chlore et d'autres groupes fonctionnels dans des conditions contrôlées. Les réactifs couramment utilisés dans ces réactions comprennent les agents bromants, les agents chlorants et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de This compound implique souvent des processus chimiques à grande échelle qui garantissent un rendement élevé et une grande pureté. Ces méthodes peuvent inclure des réactions en écoulement continu, des réacteurs à haute pression et des techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
C14H19BrClN5O4: subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de divers produits oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs, entraînant l'élimination de l'oxygène ou l'ajout d'atomes d'hydrogène.
Substitution : Les atomes de brome et de chlore du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures, des pressions et des solvants spécifiques pour optimiser les taux de réaction et les rendements.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de nouveaux dérivés avec des groupes fonctionnels différents.
Applications de recherche scientifique
This compound: a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Le composé est utilisé comme réactif dans diverses réactions de synthèse organique pour créer de nouvelles molécules avec les propriétés souhaitées.
Biologie : Il est employé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les interactions avec les biomolécules.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, notamment sa capacité à interagir avec des cibles moléculaires spécifiques dans l'organisme.
Industrie : Dans les applications industrielles, est utilisé dans la production de produits chimiques et de matériaux spécialisés aux caractéristiques uniques.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et entraînant divers effets physiologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
C14H19BrClN5O4: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions to create new molecules with desired properties.
Biology: It is employed in biological studies to investigate its effects on cellular processes and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, is used in the production of specialty chemicals and materials with unique characteristics.
Mécanisme D'action
The mechanism of action of C14H19BrClN5O4 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C14H19BrClN5O4: peut être comparé à d'autres composés similaires en fonction de sa structure chimique et de ses propriétés. Les composés similaires peuvent inclure ceux qui présentent des groupes fonctionnels ou des structures moléculaires analogues. La particularité de This compound réside dans sa combinaison spécifique de brome, de chlore et d'autres groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Liste de composés similaires
C14H19BrN5O4: Un composé similaire dépourvu de l'atome de chlore.
C14H19ClN5O4: Un composé similaire dépourvu de l'atome de brome.
C14H19BrClN5O3: Un composé similaire avec un atome d'oxygène en moins.
Ces comparaisons mettent en évidence les aspects uniques de This compound
Propriétés
Formule moléculaire |
C14H19BrClN5O4 |
|---|---|
Poids moléculaire |
436.69 g/mol |
Nom IUPAC |
4-amino-N-[2-[(3-bromo-4,5-dimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18BrN5O4.ClH/c1-22-10-6-8(5-9(15)12(10)23-2)7-17-3-4-18-14(21)11-13(16)20-24-19-11;/h5-6,17H,3-4,7H2,1-2H3,(H2,16,20)(H,18,21);1H |
Clé InChI |
YEAFSVSMLZNMGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


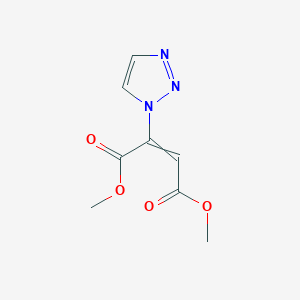
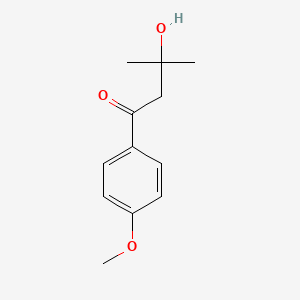
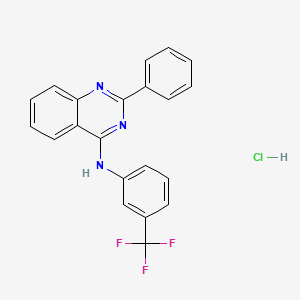
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
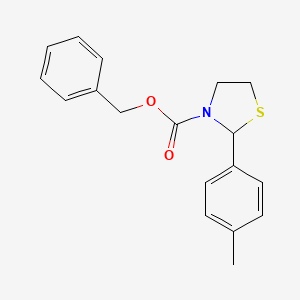
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
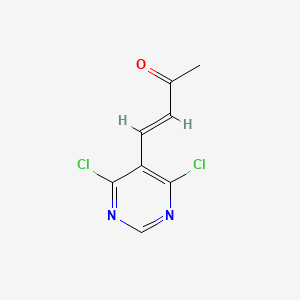
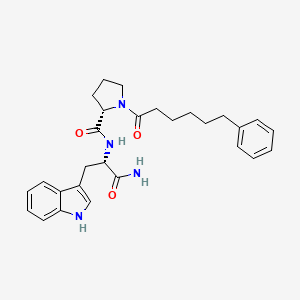
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)

